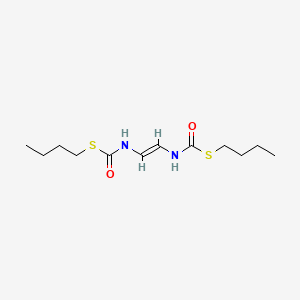
Di-n-butyl vinylenebis(thiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-n-butyl vinylenebis(thiocarbamate) is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates, where the oxygen atoms are replaced by sulfur atoms. These compounds are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-n-butyl vinylenebis(thiocarbamate) can be synthesized through several methods. One common approach involves the reaction of di-n-butylamine with carbon disulfide (CS₂) and an alkyl halide. The reaction typically proceeds under mild conditions and does not require a catalyst . Another method involves the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates .
Industrial Production Methods
Industrial production of di-n-butyl vinylenebis(thiocarbamate) often involves large-scale reactions using readily available starting materials such as di-n-butylamine and carbon disulfide. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Di-n-butyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into thiols.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiocarbamates .
Scientific Research Applications
Di-n-butyl vinylenebis(thiocarbamate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of di-n-butyl vinylenebis(thiocarbamate) involves its ability to inhibit metal-dependent and sulfhydryl enzyme systems. This inhibition affects various biological processes, including fatty acid elongation and enzyme activity in fungi, bacteria, plants, and insects . The compound’s molecular targets include enzymes involved in these pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Dithiocarbamates: These compounds have a similar structure but contain two sulfur atoms instead of one.
Thiocarbamates: Compounds like N,N-dimethylthiocarbamate share a similar thiocarbamate group but differ in their alkyl substituents.
Uniqueness
Di-n-butyl vinylenebis(thiocarbamate) is unique due to its specific alkyl groups and its ability to form stable complexes with transition metals. This property makes it particularly useful in coordination chemistry and industrial applications .
Properties
CAS No. |
73622-79-4 |
|---|---|
Molecular Formula |
C12H22N2O2S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
S-butyl N-[(E)-2-(butylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C12H22N2O2S2/c1-3-5-9-17-11(15)13-7-8-14-12(16)18-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,14,16)/b8-7+ |
InChI Key |
ZDUQNQKBNZWKPZ-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCSC(=O)N/C=C/NC(=O)SCCCC |
Canonical SMILES |
CCCCSC(=O)NC=CNC(=O)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
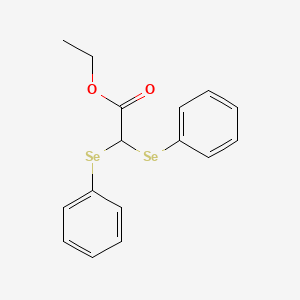
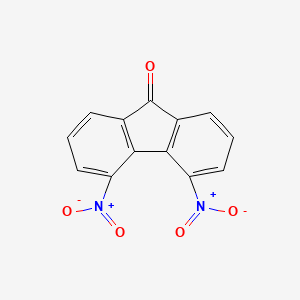
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
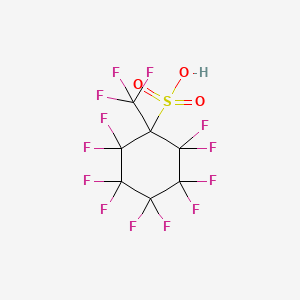
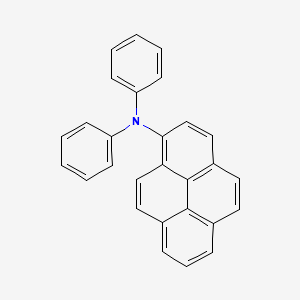

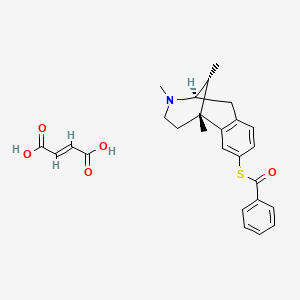
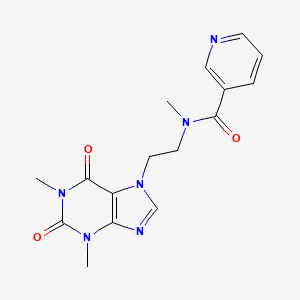
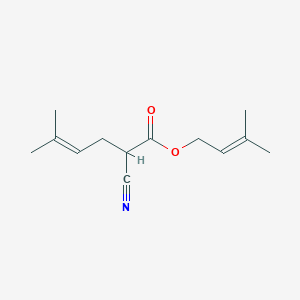
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

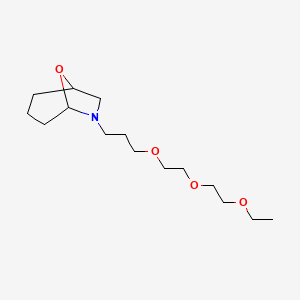
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
